molecular formula C22H28FN5O2 B2873600 8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 851937-91-2

8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B2873600
CAS No.: 851937-91-2
M. Wt: 413.497
InChI Key: XRXFXEZFHQBEQR-UHFFFAOYSA-N
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Description

8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C22H28FN5O2 and its molecular weight is 413.497. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research into similar chemical compounds has demonstrated significant antimicrobial properties. For instance, studies on related purine derivatives have shown promising antibacterial and antifungal activities. Compounds synthesized from starting materials with structural similarities to 8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione have displayed higher activity compared to reference drugs against a range of Gram-positive, Gram-negative bacteria, and fungi. These findings suggest the potential of this compound in developing new antimicrobial agents (Ghorab et al., 2017).

Synthesis and Characterization

The compound's related structures have been synthesized through various chemical reactions, highlighting the versatility of its chemical framework. For example, the synthesis and characterization of derivatives through reactions involving different solvents and bases have been explored, indicating the compound's flexibility in chemical modifications and its potential as a precursor for further chemical investigations (Seitz & Needham, 1983).

Crystal Structure Analysis

The structural analysis of compounds with similar frameworks has been conducted using X-ray crystallography. This research provides insights into the molecular geometry, confirming the structure through spectroscopic methods and contributing to the understanding of the compound's chemical behavior in solid states. Such studies are crucial for the development of materials with specific properties and for the design of drugs with targeted actions (Barakat et al., 2016).

Potential in Material Science

The compound's derivatives have also shown diverse reactivities with esters and related carbonyl derivatives, leading to products with potential applications in material science. The ability to undergo cycloaddition reactions, for example, can be leveraged in synthesizing novel organic materials with desirable electronic and optical properties (Kettani et al., 2007).

Properties

IUPAC Name

8-[(2-ethylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN5O2/c1-4-17-7-5-6-12-27(17)14-18-24-20-19(21(29)26(3)22(30)25(20)2)28(18)13-15-8-10-16(23)11-9-15/h8-11,17H,4-7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXFXEZFHQBEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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